1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole ring, for example, might undergo reactions with electrophiles or nucleophiles. The carboxamide group could be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Metabolism and Disposition in Humans
The study on the disposition and metabolism of a specific compound, SB-649868, highlights the importance of understanding how chemicals are processed in the human body. It details the elimination routes, metabolic pathways, and the identification of principal metabolites, which is crucial for developing compounds with desired therapeutic effects while minimizing adverse outcomes (Renzulli et al., 2011).
Environmental and Occupational Exposure
Research into the environmental and occupational exposure to various chemicals, including polycyclic aromatic hydrocarbons (PAHs) and pyrethroid insecticides, underscores the significance of monitoring and managing chemical exposure in different settings. Studies explore how these exposures affect human health, with implications for safety regulations and preventive measures in workplaces and the general environment (Harris et al., 1985), (Schecter et al., 2003).
Biomonitoring for Exposure Assessment
Studies on the detection of specific metabolites in human biological samples, such as urine or blood, serve as a basis for assessing exposure to various compounds. This research is critical for developing biomonitoring strategies to evaluate exposure levels and potential health risks associated with different chemicals, providing valuable data for public health decisions (Schwedler et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-N-cyclopentyl-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(24-20-13-7-8-14-20)21-16-26(15-18-9-3-1-4-10-18)25-23(21)28-17-19-11-5-2-6-12-19/h1-6,9-12,16,20H,7-8,13-15,17H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBKFXRFJIEWDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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